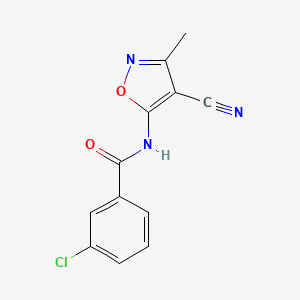

3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide

Description

3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide is a heterocyclic organic compound featuring a benzamide backbone substituted with a chlorine atom at the 3-position and an isoxazole ring bearing cyano and methyl groups at the 4- and 3-positions, respectively. Its molecular formula is C₁₂H₉ClN₄O₂, with a molecular weight of 288.68 g/mol (calculated based on standard atomic weights). The compound’s structure is characterized by a planar benzamide moiety and a rigid isoxazole ring, which may influence its physicochemical properties, including solubility, stability, and biological activity.

Properties

CAS No. |

773139-84-7 |

|---|---|

Molecular Formula |

C12H8ClN3O2 |

Molecular Weight |

261.66 g/mol |

IUPAC Name |

3-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide |

InChI |

InChI=1S/C12H8ClN3O2/c1-7-10(6-14)12(18-16-7)15-11(17)8-3-2-4-9(13)5-8/h2-5H,1H3,(H,15,17) |

InChI Key |

GVUOVZUOPLAOLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, followed by its functionalization and subsequent coupling with a benzamide derivative. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial methods often emphasize the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The chlorine atom contributes to lipophilicity .

- Coordination Chemistry : The nickel complex of 3-chloro-N-(diethylcarbamothioyl)benzamide adopts a distorted square planar geometry, with sulfur and oxygen atoms coordinating to the metal center. This contrasts with the parent compound, which lacks thiourea-derived coordination sites .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data for Selected Compounds

Notable Findings:

- The absence of published crystallographic data for this compound limits direct structural comparisons. However, software tools like SHELXL (used for small-molecule refinement) and WinGX (for crystallographic analysis) are standard for resolving such structures .

- The nickel complex’s monoclinic crystal system (P2₁/c) and large unit cell volume (2700.7 ų) suggest significant molecular packing complexity, likely influenced by the thiourea substituent .

Biological Activity

3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of a chloro substituent, a cyano group, and an oxazole ring in its structure suggests that it may interact with various biological targets, making it a candidate for therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 261.66 g/mol. The compound's structure can be characterized by the following key features:

| Feature | Description |

|---|---|

| Chloro Group | Enhances reactivity and biological interactions |

| Cyano Group | Potential for enzyme inhibition and receptor binding |

| Oxazole Ring | Contributes to the compound's pharmacological profile |

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit specific enzymes involved in cellular signaling pathways. The oxazole and cyano functionalities are known to facilitate interactions with various molecular targets, suggesting that this compound could modulate enzyme activity effectively.

Anticancer Activity

Research has explored the anticancer potential of compounds similar to this compound. For instance, studies on oxazole derivatives have shown promising results against various cancer cell lines. The following table summarizes findings from relevant studies:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Chloro-N-(4-cyano...benzamide | MCF-7 (breast cancer) | 0.65 | Induction of apoptosis |

| 3-Chloro-N-(4-cyano...benzamide | U-937 (leukemia) | 2.41 | Cell cycle arrest |

| 1,2,4-Oxadiazole Derivative | CEM-C7 (leukemia) | <0.01 | Inhibition of specific kinases |

These findings suggest that compounds with similar structural features may exhibit significant cytotoxic effects against cancer cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, initial hypotheses propose that:

- Enzyme Interaction : The compound may bind to active sites on target enzymes, inhibiting their function.

- Receptor Modulation : It might interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.

- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various signaling pathways.

Case Studies

A case study involving the synthesis and evaluation of related benzamide derivatives highlighted the potential of these compounds as RET kinase inhibitors for cancer therapy. One derivative demonstrated significant inhibition of RET kinase activity at nanomolar concentrations, suggesting that structural modifications can enhance biological activity.

Q & A

Q. What steps ensure reproducibility in scaled-up synthesis for preclinical studies?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progression .

- Quality by Design (QbD) : Optimize critical parameters (e.g., stoichiometry, mixing speed) via DOE (Design of Experiments) .

- Batch Record Documentation : Detail all variables (e.g., solvent lot numbers, humidity) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.